(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Compound Synthesis : Shablykin et al. (2010) demonstrated that 2-acylamino-3,3-dichloroacrylonitriles react with 2-aminothiophenol to form 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitriles, leading to 5-amino-4-(benzothiazol-2-yl)oxazole derivatives upon heating. This process is significant for creating new chemical compounds with potential applications in various fields (Shablykin, Chumachenko, & Brovarets, 2010).
Antimicrobial and Anti-Proliferative Activities : A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. These compounds showed promising results against certain bacterial strains and cancer cells, indicating their potential in medical research (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Pharmacological Properties : A novel class of selective acetylcholinesterase inhibitors featuring (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles was described by de la Torre et al. (2012). These compounds displayed good inhibitory activity and could be significant for therapeutic applications in diseases such as Alzheimer's (de la Torre, Astudillo Saavedra, Caballero, Quiroga, Alzate-Morales, Gutiérrez Cabrera, & Trilleras, 2012).
Synthesis and Biological Evaluation : Bhale et al. (2018) synthesized derivatives of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile and evaluated their therapeutic potential. These compounds exhibited notable anti-tumor, antioxidant, and anti-inflammatory properties, highlighting their relevance in cancer and inflammation research (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Potential as Fluorescent Chemosensors : Khan (2020) synthesized a compound through the reaction of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with 2-Hydrazinylbenzo[d]thiazole, which demonstrated photophysical properties that make it useful as a fluorescent chemosensor for metal ion detection, particularly Fe3+ (Khan, 2020).
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-25-17-6-4-15(8-19(17)26-2)23-10-14(9-22)21-24-16(11-29-21)13-3-5-18-20(7-13)28-12-27-18/h3-8,10-11,23H,12H2,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQQSJYHZHNIF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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